Superior Cytotoxicity over ITH-1 and ITO-1 in Leukemic Cells
BTR-1 demonstrates 5- to 7-fold higher cytotoxic potency compared to the structurally distinct analogs ITH-1 (5-isopropylidene-3-dimethyl-2-thio-hydantoin) and ITO-1 (3-ethyl-2-thio-2,4-oxazolidinedione) in the human T-cell leukemic cell line CEM [1]. This head-to-head comparison establishes BTR-1 as the most potent apoptosis inducer among the three novel compounds designed and synthesized in the same study.
| Evidence Dimension | Cytotoxic potency (fold-difference) |
|---|---|
| Target Compound Data | 5- to 7-fold more potent |
| Comparator Or Baseline | ITH-1 and ITO-1 (baseline potency not explicitly stated) |
| Quantified Difference | 5- to 7-fold higher potency |
| Conditions | CEM leukemic cell line; trypan blue and MTT assays; time- and concentration-dependent cytotoxicity |
Why This Matters
Procurement decisions for apoptosis research must consider potency; BTR-1 provides a 5-7× advantage over the nearest comparators, reducing the amount of compound needed and increasing assay sensitivity.
- [1] Moorthy BT, Ravi S, Srivastava M, Chiruvella KK, Hamlal H, Joy O, Raghavan SC. Novel rhodanine derivatives induce growth inhibition followed by apoptosis. Bioorg Med Chem Lett. 2010;20(21):6297-301. View Source
